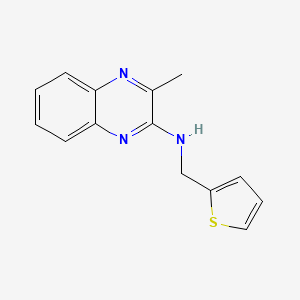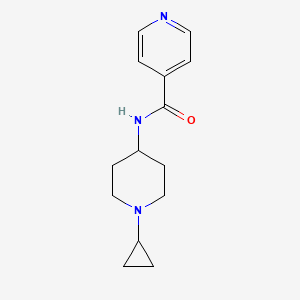![molecular formula C20H26N6O3 B7495865 1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7495865.png)
1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone, also known as BIX-01294, is a small molecule inhibitor that selectively targets the histone lysine methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is a key epigenetic mark associated with gene silencing. BIX-01294 has been widely used as a tool compound to study the role of G9a in various biological processes and diseases.
Mecanismo De Acción
1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone selectively binds to the SET domain of G9a, preventing its interaction with the cofactor SAM (S-adenosylmethionine) and inhibiting its enzymatic activity. This results in the reduction of H3K9 methylation and the activation of silenced genes.
Biochemical and physiological effects:
1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone has been shown to induce cell differentiation in various cell types, including embryonic stem cells, neural stem cells, and cancer cells. 1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone has also been shown to enhance the reprogramming efficiency of induced pluripotent stem cells (iPSCs) and to promote the generation of functional neurons from iPSCs. In addition, 1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone is its selectivity towards G9a, which allows for the specific inhibition of H3K9 methylation without affecting other histone modifications. This makes 1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone a valuable tool for studying the role of G9a in various biological processes. However, 1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone has some limitations, including its low solubility in aqueous solutions and its potential off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the use of 1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone in scientific research. One area of interest is the role of G9a in cancer, as G9a has been shown to be overexpressed in various types of cancer and to promote tumor growth and metastasis. Another area of interest is the development of more potent and selective G9a inhibitors with improved pharmacological properties. Finally, the use of 1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone in combination with other epigenetic modifiers or chemotherapeutic agents may provide new therapeutic strategies for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone involves several steps, including the formation of the piperazine ring, the introduction of the benzyltriazole moiety, and the coupling of the morpholine group. The detailed synthetic route has been described in the literature and involves the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone has been extensively used in scientific research to study the role of G9a in various biological processes, including embryonic development, stem cell differentiation, cancer, and neurological disorders. 1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone has been shown to inhibit G9a-mediated H3K9 methylation, leading to the activation of silenced genes and the induction of cell differentiation.
Propiedades
IUPAC Name |
1-[4-(1-benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c27-19(16-23-10-12-29-13-11-23)24-6-8-25(9-7-24)20(28)18-15-26(22-21-18)14-17-4-2-1-3-5-17/h1-5,15H,6-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRSFJVXLUNOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2CCOCC2)C(=O)C3=CN(N=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7495783.png)
![3-[(5-Bromothiophen-2-yl)methyl-methylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7495798.png)
![4-{[(3-Acetylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B7495806.png)
![N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)
![(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-[(4-bromophenyl)sulfonylamino]benzoate](/img/structure/B7495815.png)
![4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495830.png)
![4-(4-Methoxyphenyl)-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495849.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-methoxybenzyl)piperazin-1-yl]propan-2-ol](/img/structure/B7495852.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7495857.png)
![4-methyl-N-[1-[1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7495861.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7495871.png)


